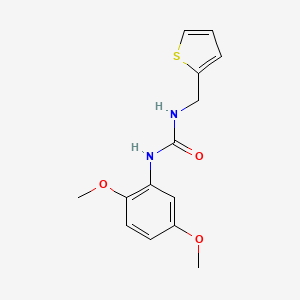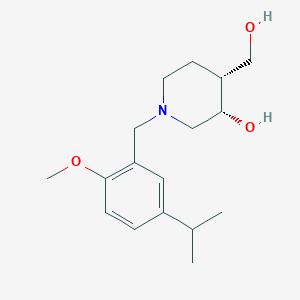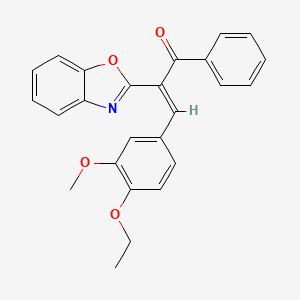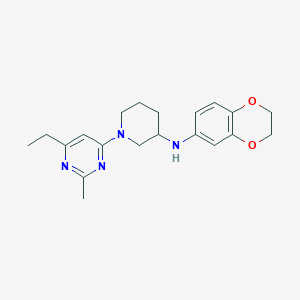![molecular formula C16H18N4O2S B5327146 2-{4-[(2-phenylvinyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5327146.png)
2-{4-[(2-phenylvinyl)sulfonyl]-1-piperazinyl}pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[(2-phenylvinyl)sulfonyl]-1-piperazinyl}pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in pharmaceuticals. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
2-{4-[(2-phenylvinyl)sulfonyl]-1-piperazinyl}pyrimidine has been extensively studied for its potential applications in pharmaceuticals. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 2-{4-[(2-phenylvinyl)sulfonyl]-1-piperazinyl}pyrimidine is not fully understood. However, it has been found to inhibit the activity of certain enzymes and proteins that are involved in inflammation, tumor growth, and viral replication. It has also been found to modulate the activity of certain neurotransmitters in the brain.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. It has also been found to inhibit the activity of certain enzymes and proteins that are involved in tumor growth and viral replication. In addition, it has been found to modulate the activity of certain neurotransmitters in the brain, which could have potential applications in the treatment of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
2-{4-[(2-phenylvinyl)sulfonyl]-1-piperazinyl}pyrimidine has several advantages and limitations for lab experiments. One of the advantages is that it exhibits potent anti-inflammatory, anti-tumor, and anti-viral activities, which could make it a promising candidate for the development of new drugs. Another advantage is that it has been found to modulate the activity of certain neurotransmitters in the brain, which could have potential applications in the treatment of neurodegenerative disorders. However, one of the limitations is that the mechanism of action of this compound is not fully understood, which could hinder its development as a drug.
Future Directions
There are several future directions for the study of 2-{4-[(2-phenylvinyl)sulfonyl]-1-piperazinyl}pyrimidine. One of the future directions is to further investigate its mechanism of action and identify the specific enzymes and proteins that it targets. Another future direction is to study its potential applications in the treatment of neurodegenerative disorders. Additionally, further studies could be conducted to determine the optimal dosage and administration route for this compound. Finally, more research could be conducted to identify any potential side effects or toxicity associated with this compound.
Synthesis Methods
2-{4-[(2-phenylvinyl)sulfonyl]-1-piperazinyl}pyrimidine has been synthesized using various methods. One of the commonly used methods is the reaction between 4-aminopyrimidine and 2-phenylvinylsulfonyl chloride in the presence of a base such as triethylamine. The reaction yields this compound as a white solid.
properties
IUPAC Name |
2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c21-23(22,14-7-15-5-2-1-3-6-15)20-12-10-19(11-13-20)16-17-8-4-9-18-16/h1-9,14H,10-13H2/b14-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHNXIYQEMBENFK-VGOFMYFVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(cyclopropylamino)sulfonyl]-5-(2,3-dihydro-1-benzofuran-7-yl)benzoic acid](/img/structure/B5327083.png)

![5-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]-3-thiophenecarboxamide](/img/structure/B5327098.png)
![4-(6-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-2-piperazinone](/img/structure/B5327101.png)
![3-(2-chloro-8-methyl-3-quinolinyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5327108.png)
![2-[rel-(3aR,7aS)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-ylmethyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5327111.png)

![1-[(4-butylphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5327126.png)


![4-[4-(5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-ylcarbonyl)phenyl]-2-methylbut-3-yn-2-ol](/img/structure/B5327165.png)

